molecular formula C9H18N2O2 B14217987 3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide CAS No. 827574-14-1

3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide

Cat. No.: B14217987
CAS No.: 827574-14-1
M. Wt: 186.25 g/mol
InChI Key: XMEQSHGKKYQOAV-UHFFFAOYSA-N
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Description

3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide is an organic compound with a complex structure that includes a methoxyethyl group, an amino group, and a dimethylbutenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide typically involves the reaction of 2-methoxyethylamine with N,N-dimethylbut-2-enamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The amino and methoxyethyl groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylbut-2-enamide: Lacks the methoxyethyl and amino groups, resulting in different chemical properties and reactivity.

    2-Methoxyethylamine: Contains the methoxyethyl group but lacks the butenamide moiety.

    N,N-Dimethylacetamide: Similar in structure but with an acetamide group instead of the butenamide moiety.

Uniqueness

3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide is unique due to the presence of both the methoxyethyl and amino groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

827574-14-1

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

3-(2-methoxyethylamino)-N,N-dimethylbut-2-enamide

InChI

InChI=1S/C9H18N2O2/c1-8(10-5-6-13-4)7-9(12)11(2)3/h7,10H,5-6H2,1-4H3

InChI Key

XMEQSHGKKYQOAV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)N(C)C)NCCOC

Origin of Product

United States

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